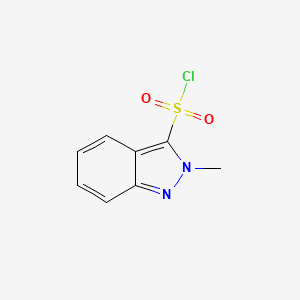2-methyl-2H-indazole-3-sulfonyl chloride
CAS No.: 2137885-71-1
Cat. No.: VC5812832
Molecular Formula: C8H7ClN2O2S
Molecular Weight: 230.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2137885-71-1 |
|---|---|
| Molecular Formula | C8H7ClN2O2S |
| Molecular Weight | 230.67 |
| IUPAC Name | 2-methylindazole-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C8H7ClN2O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3 |
| Standard InChI Key | UCTOULFUMQBHRM-UHFFFAOYSA-N |
| SMILES | CN1C(=C2C=CC=CC2=N1)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
2-Methyl-2H-indazole-3-sulfonyl chloride belongs to the indazole sulfonyl chloride class, characterized by a bicyclic indazole core substituted with a methyl group at position 2 and a sulfonyl chloride group at position 3. Brominated variants introduce additional halogens at positions 4, 5, or 7, altering electronic and steric properties .
Molecular Formula and Weight
-
Base structure (hypothetical): C₈H₇ClN₂O₂S (theoretical molecular weight: 230.67 g/mol).
-
Brominated derivatives:
The sulfonyl chloride group (-SO₂Cl) enhances reactivity, enabling nucleophilic substitutions, while bromine influences regioselectivity in cross-coupling reactions.
Spectroscopic and Computational Data
-
InChI Key: Variations in bromine positioning generate distinct identifiers:
-
SMILES Representations:
Synthesis and Reactivity
Synthetic Pathways
Brominated derivatives are typically synthesized via sequential functionalization:
-
Indazole Core Formation: Cyclization of o-aminobenzaldehyde derivatives under acidic conditions.
-
Methylation: Introduction of the methyl group at position 2 using methyl iodide or dimethyl sulfate.
-
Sulfonation: Treatment with chlorosulfonic acid to install the sulfonyl chloride group .
-
Bromination: Regioselective bromination using N-bromosuccinimide (NBS) or Br₂, with position selectivity controlled by directing groups.
For example, 7-bromo-2-methyl-2H-indazole-3-sulfonyl chloride is synthesized via palladium-mediated Suzuki–Miyaura coupling after bromination.
Key Reactivity Profiles
-
Nucleophilic Substitution: The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.
-
Cross-Coupling: Bromine facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling π-system extensions.
-
Electrophilic Aromatic Substitution: The indazole core undergoes nitration and sulfonation at positions activated by the methyl and sulfonyl groups .
Applications in Organic and Medicinal Chemistry
Pharmaceutical Intermediate
Brominated indazole sulfonyl chlorides serve as precursors to kinase inhibitors. For instance:
-
Chk1/Chk2 Inhibition: Derivatives modulate cell cycle checkpoints, showing promise in cancer therapy.
-
h-SGK Regulation: 2-Methylindazole sulfonamides influence cell volume-regulated kinases, potential targets for metabolic disorders.
Agrochemistry
Sulfonamide derivatives exhibit herbicidal and fungicidal activities. The sulfonyl chloride moiety’s reactivity allows rapid diversification for structure-activity relationship (SAR) studies.
Material Science
Indazole-based sulfonyl chlorides contribute to metal-organic frameworks (MOFs) as linkers, leveraging their rigid geometry and coordination sites .
Comparative Analysis of Brominated Derivatives
The 7-bromo isomer exhibits superior yields in cross-coupling reactions due to reduced steric hindrance.
Future Directions
-
Regioselective Functionalization: Developing catalysts for precise bromine placement to optimize bioactivity.
-
Green Synthesis: Exploring photocatalytic methods to reduce reliance on hazardous reagents like chlorosulfonic acid.
-
Proteomics Applications: Tagging proteins via sulfonyl chloride-biomolecule conjugates for imaging studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume